Comparative Reactivity in Solid-Phase Suzuki-Miyaura Cross-Coupling
Fmoc-2-amino-5-iodobenzoic acid, when incorporated onto a solid support, demonstrates significantly enhanced reactivity in on-resin Suzuki-Miyaura cross-coupling compared to its brominated analog, Fmoc-2-amino-5-bromobenzoic acid. The iodine substituent's lower bond dissociation energy facilitates a more efficient oxidative addition step in the catalytic cycle. While quantitative, head-to-head rate data for this specific building block is not publicly available in peer-reviewed literature, the superior reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-couplings is a well-established class-level principle in organic synthesis [1], .
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Qualitatively higher reactivity as an aryl iodide |
| Comparator Or Baseline | Aryl bromides (e.g., Fmoc-2-amino-5-bromobenzoic acid) |
| Quantified Difference | Not quantifiable for this specific compound; the general principle is that aryl iodides are more reactive electrophiles in Suzuki-Miyaura and related cross-coupling reactions than their bromo or chloro analogs. |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, aqueous base, 80°C). |
Why This Matters
This class-level inference suggests that choosing the iodo-derivative over the bromo-derivative should allow for milder coupling conditions, potentially higher yields, and a broader scope of compatible boronic acid partners during on-resin peptide diversification.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95 (7), 2457–2483. View Source
